N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroquinoline with 4-(4-methylpiperazin-1-yl)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted phenylpiperazines .
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) and other protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[3-[4-(3-pyridinyl)-2]
Uniqueness
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine stands out due to its unique quinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylpiperazines and contributes to its specific interactions with molecular targets .
Properties
CAS No. |
144653-43-0 |
---|---|
Molecular Formula |
C26H26N4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine |
InChI |
InChI=1S/C26H26N4/c1-29-15-17-30(18-16-29)23-10-8-22(9-11-23)28-26-13-14-27-25-12-7-21(19-24(25)26)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3,(H,27,28) |
InChI Key |
YMBNETKULXIEPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=C(C=CC4=NC=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.